5-[(2-methoxyphenoxy)methyl]-N-(quinolin-4-ylmethyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-[(2-methoxyphenoxy)methyl]-N-(quinolin-4-ylmethyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an oxazole ring, a quinoline moiety, and a methoxyphenoxy group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methoxyphenoxy)methyl]-N-(quinolin-4-ylmethyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with formaldehyde to form 2-methoxyphenoxymethyl alcohol. This intermediate is then reacted with quinoline-4-carboxaldehyde to form the corresponding Schiff base. The Schiff base undergoes cyclization with hydroxylamine to form the oxazole ring, followed by amidation with a suitable carboxylic acid derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-methoxyphenoxy)methyl]-N-(quinolin-4-ylmethyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-[(2-methoxyphenoxy)methyl]-N-(quinolin-4-ylmethyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(2-methoxyphenoxy)methyl]-N-(quinolin-4-ylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The oxazole ring may interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
5-[(2-methoxyphenoxy)methyl]-N-(quinolin-4-ylmethyl)-1,2-oxazole-3-carboxamide is unique due to its combination of an oxazole ring, a quinoline moiety, and a methoxyphenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-N-(quinolin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-27-20-8-4-5-9-21(20)28-14-16-12-19(25-29-16)22(26)24-13-15-10-11-23-18-7-3-2-6-17(15)18/h2-12H,13-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBXXZCHOXZXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC(=NO2)C(=O)NCC3=CC=NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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